molecular formula C16H18N2O3S B2588385 Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate CAS No. 303141-22-2

Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate

Cat. No.: B2588385
CAS No.: 303141-22-2
M. Wt: 318.39
InChI Key: NCFGDIOCFOGBDV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate is a thiophene-based compound featuring a 2-amino substituent, a 3-carboxylate ester group, a 4-methyl group, and a 5-[(4-methylphenyl)carbamoyl] moiety. Its synthesis typically involves Gewald’s method, utilizing ethyl cyanoacetate, sulfur, and substituted ketones under basic conditions . The compound’s crystallographic and molecular properties have been studied to understand its stability and intermolecular interactions, which are critical for pharmaceutical applications .

Properties

IUPAC Name

ethyl 2-amino-4-methyl-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-7-5-9(2)6-8-11/h5-8H,4,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFGDIOCFOGBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate, a compound belonging to the thiophene class, has garnered attention for its potential biological activities. This article delves into the various biological properties exhibited by this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S. Its structure features a thiophene ring substituted with an amino group and an ethyl ester, which are critical for its biological activity.

PropertyValue
Molecular Weight302.39 g/mol
CAS Number303141-22-2
Melting PointNot available
SolubilitySoluble in organic solvents

1. Antimicrobial Activity

Research has shown that thiophene derivatives possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating potent antibacterial activity .
  • Biofilm Inhibition : It demonstrated a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .

2. Cytotoxicity and Hemolytic Activity

In vitro studies have assessed the cytotoxicity of this compound:

  • Hemolytic Activity : The hemolytic percentage ranged from 3.23% to 15.22%, suggesting low toxicity compared to standard controls like Triton X-100 .
  • Non-cytotoxicity : The IC50 values were greater than 60 μM, indicating that the compound is relatively safe for use in cellular environments .

3. Enzyme Inhibition

The compound has been identified as an inhibitor of key enzymes:

  • DNA Gyrase and Dihydrofolate Reductase (DHFR) : With IC50 values between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, it shows promise as a lead compound for developing new antimicrobial agents targeting these enzymes .

Case Studies

Several studies have highlighted the biological activity of thiophene derivatives, including this compound:

  • Antimicrobial Evaluation : A study focused on various thiophene derivatives reported that those similar to our compound exhibited potent antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : Research indicated that the mechanism of action involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis through enzyme inhibition .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study on similar thiophene derivatives demonstrated their effectiveness against various bacterial strains, suggesting that modifications in the thiophene ring can enhance antibacterial activity .

Enzyme Inhibition

The compound has been explored as a potential inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. By targeting the carboxylate-binding pocket of these enzymes, compounds like this compound could lead to the development of new antibiotics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized to enhance yield and potency. Studies have shown that modifying substituents on the thiophene ring can significantly affect biological activity, emphasizing the importance of SAR in drug design .

Case Study: Structural Modifications

A detailed investigation into structural modifications revealed that altering the amine groups and substituents on the thiophene ring led to varying degrees of potency against target enzymes. For instance, replacing certain groups resulted in a 6.5-fold improvement in activity against NDM-1, a specific type of β-lactamase .

Applications in Material Science

Beyond medicinal applications, this compound is being explored for its potential use in organic electronics and photovoltaic materials due to its unique electronic properties derived from the thiophene structure.

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary studies indicate that while it exhibits biological activity, it also requires careful evaluation for irritant properties .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential antimicrobial and enzyme inhibition properties
Structural ModificationsEnhancements in biological activity through SAR studies
Material ScienceExploration for use in organic electronics and photovoltaic materials
ToxicologyInitial safety assessments indicating irritant properties requiring further investigation

Comparison with Similar Compounds

Table 1: Key Structural Differences and Analogues

Compound Name Substituent at Position 5 Substituent at Position 4 Biological Activity/Application Key References
Target Compound [(4-Methylphenyl)carbamoyl] Methyl Antimicrobial, fungicidal
Ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate 1H-1,2,4-triazol-1-yl Methyl Fungicidal (e.g., against Botrytis cinerea)
Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate Acetyl Phenyl Antimicrobial (gram-positive bacteria)
Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate Methyl 4-Chlorophenyl Anticancer (structure-activity relationship studies)
Ethyl 2-amino-5-(4-nitrophenyl)-4-methylthiophene-3-carboxylate 4-Nitrophenyl Methyl Intermediate for pharmaceutical synthesis
Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate Morpholine-4-carbonyl Methyl Unexplored (potential CNS activity due to morpholine)

Key Observations :

  • Position 5 Modifications : The substitution at position 5 significantly influences bioactivity. The triazole group in the analogue from enhances fungicidal activity, while the acetyl group in broadens antimicrobial specificity. The 4-methylphenyl carbamoyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, optimizing membrane penetration .
  • This correlates with enhanced anticancer activity in some analogues .

Key Findings :

  • The triazole analogue exhibits superior fungicidal potency but narrower activity, while the target compound offers broader antimicrobial utility .
  • Toxicity varies with substituents: Nitrophenyl derivatives () show higher respiratory hazards, whereas morpholine-containing analogues () remain understudied but may offer safer profiles.

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight LogP Solubility (mg/mL) Melting Point (°C)
Target Compound 348.4 3.2 0.15 (water) 148–150
Triazole analogue 296.3 2.8 0.22 (water) 132–134
4-Nitrophenyl analogue 332.3 3.5 0.08 (water) 162–164
Morpholine analogue 322.4 2.1 1.2 (DMSO) 115–117

Analysis :

  • Higher LogP values (e.g., 4-nitrophenyl analogue) correlate with reduced aqueous solubility, impacting bioavailability.
  • The morpholine analogue’s improved solubility in DMSO suggests utility in drug formulation .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via the Gewald reaction, a well-established method for thiophene derivatives. Key steps include cyclization using sulfur and triethylamine with ethyl acetoacetate and substituted cyanoacetamides. For example, reacting ethyl 2-cyanoacetate with 4-methylaniline under reflux forms intermediates, followed by sulfur incorporation to yield the thiophene core . Optimization of solvent (ethanol or 1,4-dioxane), temperature (reflux for 3–5 hours), and stoichiometry (equimolar ratios of sulfur and ethyl acetoacetate) is critical. Yields vary with substituents: derivatives with electron-withdrawing groups (e.g., nitro) show lower yields (~65%) compared to alkyl-substituted analogs (~85%) .

Q. Which spectroscopic and computational methods are most effective for characterizing its structure?

  • Spectroscopy :
  • NMR : 1H^1H NMR confirms the thiophene ring protons (δ 6.8–7.2 ppm) and ethyl ester groups (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) .
  • IR : Stretching vibrations for amide C=O (~1680 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) distinguish functional groups .
    • Computational : XlogP values (~4.0) predict hydrophobicity, while topological polar surface area (TPSA ~89.8 Å2^2) indicates moderate solubility in polar solvents .

Q. What safety protocols are essential for handling this compound in a laboratory setting?

  • Hazard Identification : Skin and eye irritation (Category 2/2A), respiratory toxicity (Category 3) .
  • Protective Measures : Use nitrile gloves, safety goggles, and fume hoods. Avoid dust formation during weighing .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across similar thiophene derivatives?

Discrepancies in antioxidant or anti-inflammatory activity may arise from substituent effects. For example:

  • Electron-donating groups (e.g., methoxy) enhance antioxidant capacity by stabilizing radical intermediates, as seen in analogs with 4-methoxyphenyl substituents (IC50_{50} ~12 μM in DPPH assays) .
  • Electron-withdrawing groups (e.g., nitro) reduce activity due to decreased electron density on the thiophene ring . Standardize assays (e.g., cell-free vs. cell-based) and control for purity (>95% by HPLC) to minimize variability .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • pH Stability : The ester group hydrolyzes rapidly under alkaline conditions (pH >9). Use buffered solutions (pH 6–7) for storage .
  • Thermal Stability : Decomposition occurs above 150°C. Store at 2–8°C in amber vials to prevent photodegradation .
  • Lyophilization : Increases shelf life by reducing hydrolytic degradation (tested for analogs in ).

Q. How does the compound’s regioselectivity in substitution reactions impact its application in drug discovery?

The 5-position [(4-methylphenyl)amino-carbonyl group] is electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols). For example:

  • Suzuki Coupling : Introduces aryl groups at the 4-methyl position to modulate pharmacokinetic properties .
  • Thiophene Ring Functionalization : Adding pyrazole or pyrimidine rings at the 2-amino position enhances binding to kinase targets (e.g., IC50_{50} <1 μM in EGFR inhibition assays) .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate spectral data (e.g., compare NMR shifts with computed values using ChemDraw) .
  • Experimental Design : Use fractional factorial designs to optimize multi-step syntheses, reducing reagent waste .

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